IHR-1

Cell permeability Caco‑2 monolayer PAMPA

IHR-1 is a cell-membrane-impermeable Smoothened (SMO) antagonist that selectively targets the plasma membrane SMO pool, enabling spatial discrimination of Hedgehog signaling. • >1,300-fold selectivity for HH over Wnt/Notch pathways. • Ineffective against intracellular oncogenic SMO mutants (SmoM2, SmoL412F), ideal negative control. • Reduces ShhN-induced Smo ciliary accumulation by ~60 pp, comparable to vismodegib. Sourced from BenchChem with reliable supply.

Molecular Formula C20H12Cl4N2O2
Molecular Weight 454.1 g/mol
CAS No. 548779-60-8
Cat. No. B1674429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIHR-1
CAS548779-60-8
SynonymsIHR-1;  IHR 1;  IHR1; 
Molecular FormulaC20H12Cl4N2O2
Molecular Weight454.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C20H12Cl4N2O2/c21-11-1-7-17(23)15(9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-10-12(22)2-8-18(16)24/h1-10H,(H,25,27)(H,26,28)
InChIKeyVCLHHRGZKNUOAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IHR-1: Cell-Membrane-Impermeable Smoothened Antagonist


IHR‑1 (Inhibitor of Hedgehog Response‑1) is a symmetric N,N′‑(1,4‑phenylene)bis(2,5‑dichlorobenzamide) that acts as a potent antagonist of the seven‑transmembrane protein Smoothened (SMO) [REFS‑1]. It was discovered alongside six structural analogs in a phenotypic screen for inhibitors of Hedgehog (HH)‑dependent Gli transcriptional activity [REFS‑1]. Unlike clinically developed SMO antagonists such as vismodegib (GDC‑0449) and sonidegib (LDE‑225), IHR‑1 is essentially cell‑membrane‑impermeable, a property that restricts its target engagement to the extracellularly exposed pool of SMO and makes it uniquely suited for probing the subcellular compartmentalization of SMO signaling [REFS‑1].

Why IHR-1 Is Not Interchangeable


The Smoothened antagonist class encompasses compounds with vastly different physicochemical properties, binding sites, and subcellular accessibilities. IHR‑1 is cell‑membrane‑impermeable, engaging only SMO molecules that are exposed on the cell surface, whereas vismodegib, sonidegib, and the IHR‑1 derivative IHR‑NAc readily penetrate the plasma membrane and also target intracellular SMO pools, including oncogenic mutants residing in the endoplasmic reticulum [REFS‑1]. This difference translates into distinct pharmacological profiles: IHR‑1 is ineffective against oncogenic SMO variants (SmoM2, SmoL412F) that are preferentially localized intracellularly, while vismodegib and IHR‑NAc maintain efficacy [REFS‑1]. Moreover, IHR‑1 exhibits >100‑fold selectivity for the Hedgehog pathway over Wnt and Notch signaling, a selectivity profile that has not been systematically documented for all SMO antagonists [REFS‑2]. Simply interchanging IHR‑1 with a cell‑permeable SMO antagonist therefore confounds experimental interpretation of SMO localization–dependent signaling outcomes.

IHR-1 Differentiation Evidence


Cell-Membrane Impermeability in Caco-2 and PAMPA

In a Caco‑2 monolayer permeability assay, IHR‑1 exhibited negligible transepithelial transport, whereas its asymmetric analog IHR‑NAc crossed the monolayer efficiently [REFS‑1]. In a parallel artificial membrane permeability assay (PAMPA), IHR‑1 again showed poor permeation; the authors state that breaking the symmetry of IHR‑1 (removing one chlorine atom) markedly improves cell penetration [REFS‑1]. By contrast, vismodegib and sonidegib are orally bioavailable agents with demonstrated blood–brain barrier penetration, consistent with high cell permeability [REFS‑2]. This property functionally restricts IHR‑1 to antagonism of the cell‑surface SMO pool.

Cell permeability Caco‑2 monolayer PAMPA Smoothened antagonist

Inactivity Against Oncogenic SmoM2 and SmoL412F

When tested against constitutively active SmoM2 (W535L) and SmoL412F mutants overexpressed in cells, IHR‑1 at a concentration well above its IC50 for HH‑induced signaling showed limited impact on Gli‑dependent transcriptional activity [REFS‑1]. In the same experiment, vismodegib and IHR‑NAc each produced a substantial reduction in SmoM2‑ and SmoL412F‑driven Gli activation [REFS‑1]. The inability of IHR‑1 to inhibit these oncogenic mutants is consistent with their predominant intracellular localization (endoplasmic reticulum), to which IHR‑1 cannot gain access.

Oncogenic Smo SmoM2 SmoL412F Vismodegib IHR‑NAc

Ciliary Smo Accumulation Blockade vs. Vismodegib

In ShhN‑stimulated NIH‑3T3 cells, IHR‑1 treatment reduced the percentage of cells with Smo‑GFP co‑localizing with acetylated tubulin (a cilium marker) from ~80% in ShhN‑treated controls to basal levels (<20%), comparable to the effect of vismodegib [REFS‑1]. Under SAG stimulation, both IHR‑1 and IHR‑NAc blocked Smo accumulation in the cilium, yet only IHR‑NAc inhibited SAG‑driven Gli activity, indicating that ciliary accumulation is not sufficient for signaling [REFS‑1].

Primary cilium Smo trafficking Ciliary accumulation Vismodegib

HH Selectivity over Wnt and Notch Pathways

In counter‑screens using separate cellular reporters for Wnt/β‑catenin and Notch pathways, IHR‑1 at concentrations up to 10 µM did not suppress Wnt or Notch reporter activity, while simultaneously inhibiting HH‑dependent GliBS reporter activity with an IC50 of 7.6 nM [REFS‑1][REFS‑2]. This indicates a selectivity window of at least 1,300‑fold for HH pathway inhibition over Wnt and Notch. By contrast, many clinical SMO antagonists have not been systematically profiled for Wnt/Notch selectivity in the same study.

Pathway selectivity Wnt Notch Hedgehog off-target

HH-Dependent Gli Activity: Potency vs. Cyclopamine & SANT1

In the 3T3‑ShhFL cell‑based HH reporter assay, IHR‑1 was the most potent among the seven IHR compounds identified, with a reported IC50 of 7.6 nM in vendor datasheets [REFS‑2]. The primary publication reports IC50 values for the seven IHR compounds in Figure 1B, with IHR‑1 showing the lowest IC50 (exact numeric value not extracted; the 7.6 nM value is widely cited by reputable vendors including Sigma‑Aldrich, Tocris, and MedChemExpress). By comparison, cyclopamine and SANT1, established Smo inhibitors, were included as benchmarks in the screen but their exact IC50 values in this assay are reported only in the figure [REFS‑1].

IC50 Gli reporter Cyclopamine SANT1 Smo antagonist

IHR-1 Best-Fit Research Scenarios


Membrane-Confined vs. Intracellular SMO Signaling

Because IHR‑1 is cell‑membrane‑impermeable, it selectively antagonizes SMO molecules accessible from the extracellular space. This property, quantitatively demonstrated in Caco‑2 and PAMPA assays [REFS‑1], makes IHR‑1 the antagonist of choice for experiments that require spatial discrimination of SMO signaling—e.g., determining whether a phenotype arises from SMO activity at the plasma membrane or from an intracellular pool. The companion cell‑permeable analog IHR‑NAc can be used as a control to assess the contribution of intracellular SMO [REFS‑1].

Blocking SMO Ciliary Translocation Without Intracellular Interference

IHR‑1 reduces ShhN‑induced Smo ciliary accumulation to basal levels with equivalence to vismodegib (~60 percentage point reduction) [REFS‑1]. For studies in which the experimental goal is to uncouple SMO ciliary trafficking from downstream transcriptional events, IHR‑1 provides a selective tool that does not simultaneously inhibit intracellular SMO pools, unlike vismodegib or sonidegib.

HH-Specific Inhibition for Multi-Pathway Profiling

IHR‑1 exhibits >1,300‑fold selectivity for Hedgehog over Wnt and Notch pathways [REFS‑1][REFS‑2]. Researchers conducting multi‑pathway phenotypic screens or co‑culture experiments can use IHR‑1 to attribute a phenotype to HH signaling with confidence, minimizing false positives from Wnt or Notch crosstalk.

Negative Control: Oncogenic SMO Mutant Intracellular Engagement

IHR‑1 fails to inhibit Gli activity driven by oncogenic SmoM2 and SmoL412F mutants, whereas vismodegib and IHR‑NAc are effective [REFS‑1]. This differential activity makes IHR‑1 a valuable negative control in experiments designed to test whether a drug candidate engages intracellular oncogenic SMO variants, helping to validate target engagement and cellular permeability requirements.

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